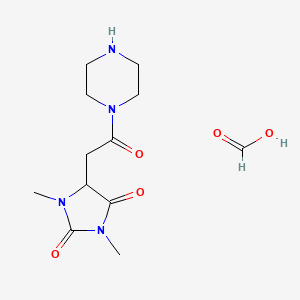

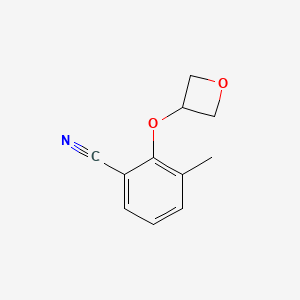

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

概要

説明

Azidoacetic acid NHS ester, a compound with a similar azidoacetyl group, is a simple azido-containing reagent with an N-hydroxysuccinimide (NHS) ester that can be reacted with primary amines at pH 7-9 forming a stable amide bond . The azide allows for chemoselective ligation with an alkyne or cyclooctyne .

Synthesis Analysis

Azido sugars such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), N-azidoacetylglucosamine (GlcNAz) and 6-azidofucose (6AzFuc) have been synthesized and used for metabolic labeling of glycans . These azido sugars can be covalently labeled in a second step with reagents bearing imaging agents or epitope tags .Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

Azidoacetyl hydrazides have shown specific click reactivity by the intramolecular hydrogen bonding between the azido group and the N-H of the hydrazide moiety . In the competitive click reactions with a general alkyl azide, both traceless and non-traceless Staudinger-Bertozzi ligation occurred azide-site-selectively by the acceleration effect of the hydrogen bonding .Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用

Synthesis of New Derivatives

The synthesis of new fused and spiro 1,4-benzoxazine derivatives demonstrates the versatility of 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine as a core structure for developing novel compounds with potential applications in various fields, including materials science and pharmaceutical research. These derivatives include thieno-1,4-benzoxazines, pyrano-1,4-benzoxazine derivatives, and spiro compounds, showcasing the chemical adaptability and utility of the benzoxazine core in synthesizing complex molecules (Moustafa, 2005).

Innovative Synthesis Methods

The development of innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines highlights the ongoing research efforts to optimize the synthesis process for these compounds. These methods enable the efficient production of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are of interest in biology and medication due to their potential bioactivities (詹淑婷, 2012).

Antibacterial and Antimicrobial Applications

Some benzoxazinyl derivatives, including those related to the this compound structure, have been synthesized and evaluated for their antibacterial and antimicrobial properties. These studies suggest that modifications of the benzoxazine core can lead to compounds with potent antibacterial and antimicrobial activities, which could be further explored for pharmaceutical applications (Sonia et al., 2013).

Potential for Bioactive Compound Development

The broad biological activities associated with 3,4-dihydro-2H-1,3-benzoxazines and their derivatives underscore the significance of these compounds in developing new bioactive molecules. Their versatility and chemical simplicity make them suitable candidates for creating a wide array of compounds with antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory properties, among others (El-Din, 2021).

作用機序

The mechanism of action of azido-containing compounds can vary greatly depending on the specific compound and its application. For example, ondansetron, a selective antagonist of the serotonin receptor subtype, 5-HT3, has been used to prevent nausea and vomiting in cancer chemotherapy and postoperatively .

Safety and Hazards

将来の方向性

The future directions of research involving azido-containing compounds are vast and depend on the specific compound and its applications. For example, research on MXenes, a family of 2D materials with a chemical formula of M n+1 X n T x, has shown that these materials have high electrical conductivity, tunable surface chemistry, and ease of solution processing .

特性

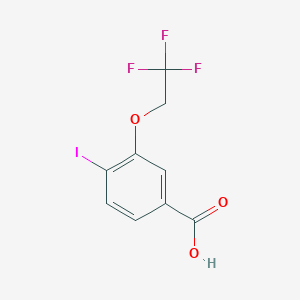

IUPAC Name |

2-azido-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-8-2-3-10-9(6-8)15(4-5-17-10)11(16)7-13-14-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPKAQGCQGZSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)

![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)